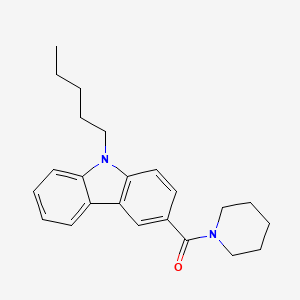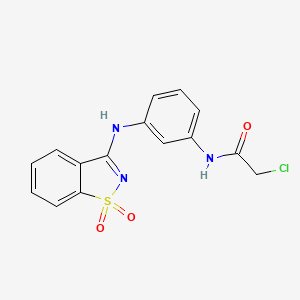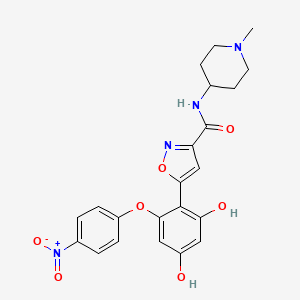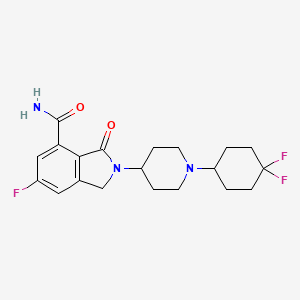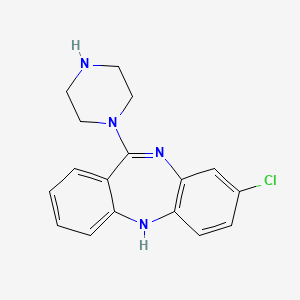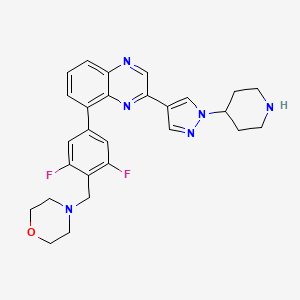
NVP-BSK805
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NVP-BSK805 ist ein potenter und selektiver Inhibitor der Janus-Kinase 2 (JAK2), einer nicht-rezeptor-Tyrosinkinase, die an den Signalwegen verschiedener Zytokine beteiligt ist. Diese Verbindung ist besonders wirksam gegen die V617F-Mutantenform von JAK2, die an verschiedenen myeloproliferativen Erkrankungen wie Polycythaemia vera, essentieller Thrombozythämie und primärer Myelofibrose beteiligt ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Chinoxalin-KernstrukturDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei oft die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung verwendet wird. Die Verbindung wird normalerweise in ihrer Dihydrochloridform hergestellt, um ihre Stabilität und Löslichkeit zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Chinoxalinkern und der Morpholinomethylgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium auf Kohlenstoff und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre biologische Aktivität getestet, um potenzielle Verbesserungen der Wirksamkeit und Selektivität zu identifizieren .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung myeloproliferativer Erkrankungen und anderer Krebsarten untersucht
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf JAK2 und verwandte Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch kompetitive Inhibition der ATP-Bindungsstelle von JAK2. Diese Inhibition verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie dem Signaltransduktor und Aktivator der Transkription 5 (STAT5). Die Verbindung zeigt eine hohe Selektivität für JAK2 gegenüber anderen Kinasen, was sie zu einem wertvollen Werkzeug für die Untersuchung JAK2-spezifischer Signalwege macht .
Wirkmechanismus
Target of Action
NVP-BSK805 is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme . The primary targets of this compound are the JAK2 V617F and JAK2 wild-type enzymes . JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, regulating processes such as hematopoiesis, growth, immunity, inflammation, and development .
Mode of Action
this compound acts in an ATP-competitive manner . It inhibits the JAK2 enzyme by competing with ATP for the ATP-binding site in the kinase domain of JAK2 . This results in the suppression of the JAK2 enzyme’s activity, thereby inhibiting the downstream signaling pathways it regulates .
Biochemical Pathways
The JAK2 enzyme is a key component of the JAK-STAT signaling pathway . When this compound inhibits JAK2, it blunts the constitutive phosphorylation of STAT5 in JAK2 V617F-bearing cells . This leads to the suppression of cell proliferation and the induction of apoptosis .
Pharmacokinetics
this compound exhibits good oral bioavailability and a long half-life in vivo . In mice, the elimination half-life of this compound is 5.5 hours, and the absolute oral bioavailability is estimated to be 45% . These properties contribute to the compound’s bioavailability and its ability to maintain a therapeutic concentration in the body over time.
Result of Action
The inhibition of JAK2 by this compound has several molecular and cellular effects. It suppresses the proliferation of cells bearing the JAK2 V617F mutation and induces apoptosis . In vivo, this compound has been shown to suppress leukemic cell spreading and splenomegaly in a mouse model driven by JAK2 V617F cells . Furthermore, this compound potently suppresses recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs. In a study investigating cells expressing either BCR-ABL or mutant JAK2, possible synergistic effects between this compound and the already established tyrosine kinase inhibitors imatinib and nilotinib were assessed . .
Biochemische Analyse
Biochemical Properties
NVP-BSK805 plays a crucial role in biochemical reactions by selectively inhibiting JAK2 kinase activity. The compound interacts with the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells . Additionally, this compound has been shown to exhibit more than 20-fold selectivity towards JAK2 compared to other kinases, making it a highly specific inhibitor .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the JAK2-STAT5 signaling pathway . This inhibition results in decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. Furthermore, this compound has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma cells by increasing DNA double-strand breaks and inhibiting DNA damage repair . The compound also affects cell cycle progression, leading to cell cycle arrest in the G2/M or G0/G1 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting the kinase activity of JAK2 . This inhibition prevents the phosphorylation and activation of STAT5, which is a critical mediator of JAK2 signaling. As a result, the downstream signaling pathways that promote cell proliferation and survival are suppressed. This compound also induces apoptosis by modulating the expression of apoptotic proteins and inhibiting DNA damage repair mechanisms . The compound’s selectivity towards JAK2 ensures that its effects are primarily targeted towards JAK2-dependent cells, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a long half-life in vivo, allowing for sustained inhibition of JAK2 activity . Over time, this compound has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and decreased clonogenic survival . Long-term studies have demonstrated that the compound can effectively suppress tumor growth and delay disease progression in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and suppresses cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hematological toxicity and off-target effects . In animal models of myeloproliferative disorders, this compound has been shown to suppress leukemic cell spreading and splenomegaly, as well as reduce polycythemia and extramedullary erythropoiesis . These effects are dose-dependent, with higher doses resulting in more pronounced therapeutic effects but also increased risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with JAK2 kinase. The compound inhibits the phosphorylation and activation of STAT5, which is a key mediator of JAK2 signaling This inhibition affects the expression of genes involved in cell proliferation, survival, and apoptosis Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and exhibits good absorption and distribution in vivo . It is likely transported across cell membranes by specific transporters or binding proteins, although the exact mechanisms remain to be elucidated. Once inside the cells, this compound accumulates in the cytoplasm and exerts its inhibitory effects on JAK2 kinase. The compound’s distribution within tissues may vary depending on factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with JAK2 kinase and inhibits its activity . The compound may also localize to specific subcellular compartments or organelles, depending on its binding interactions and post-translational modifications. For example, this compound may be directed to the nucleus or mitochondria through specific targeting signals or modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules and cellular components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NVP-BSK805 involves multiple steps, starting with the preparation of the quinoxaline core structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is usually produced in its dihydrochloride form to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions
NVP-BSK805 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quinoxaline core and the morpholinomethyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound are typically derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify potential improvements in efficacy and selectivity .
Wissenschaftliche Forschungsanwendungen
NVP-BSK805 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of JAK2 and its effects on various signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating myeloproliferative disorders and other cancers
Industry: Utilized in the development of new drugs targeting JAK2 and related pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ruxolitinib: Ein weiterer JAK2-Inhibitor, der zur Behandlung myeloproliferativer Erkrankungen eingesetzt wird.
Fedratinib: Ein selektiver JAK2-Inhibitor mit ähnlichen Anwendungen bei der Behandlung von Myelofibrose.
Momelotinib: Zielt sowohl auf JAK1 als auch auf JAK2 ab, wird zur Behandlung von Myelofibrose eingesetzt
Einzigartigkeit
NVP-BSK805 ist aufgrund seiner hohen Selektivität für JAK2, insbesondere die V617F-Mutantenform, einzigartig. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial bei der Behandlung spezifischer myeloproliferativer Erkrankungen .
Eigenschaften
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVXAOOVUAOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

